Cas no 88425-47-2 (1-(Phenylsulfonyl)proline)

1-(Phenylsulfonyl)proline structure
1-(Phenylsulfonyl)proline structure
商品名:1-(Phenylsulfonyl)proline
CAS番号:88425-47-2
MF:C11H13NO4S
メガワット:255.29022192955
MDL:MFCD00579687
CID:709481
PubChem ID:2837293

1-(Phenylsulfonyl)proline 化学的及び物理的性質

名前と識別子

    • Proline,1-(phenylsulfonyl)-
    • 1-Benzenesulfonylpyrrolidine-2-carboxylic acid
    • SCHEMBL6996
    • 1-Benzenesulfonyl-pyrrolidine-2-carboxylic acid
    • HMS2401P22
    • IFLab1_004237
    • HMS1424A13
    • JUSWZYFYLXTMLJ-UHFFFAOYSA-N
    • MFCD00579687
    • Oprea1_112389
    • DTXSID301312598
    • CS-0220641
    • SR-01000398887-1
    • CHEMBL1089451
    • 1-(phenylsulfonyl)proline
    • BB 0248102
    • 1-Benzenesulfonyl-pyrrolidine-2-carboxylic acid
    • MLS000035532
    • F0910-0128
    • Z45681493
    • 88425-47-2
    • LS-08801
    • AKOS000122452
    • 1-(phenylsulfonyl)pyrrolidine-2-carboxylic acid
    • SMR000123066
    • SR-01000398887
    • 1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid
    • IDI1_009992
    • EN300-07165
    • AKOS016039054
    • 1-(phenylsulfonyl)pyrrolidine-2-carboxylicacid
    • AG-690/09381058
    • (S)-1-(phenylsulfonyl)pyrrolidine-2-carboxylicacid
    • ALBB-026041
    • G39082
    • N-Phenylsulfonyl-L-proline
    • Proline, 1-(phenylsulfonyl)-
    • 1-(Phenylsulfonyl)proline
    • MDL: MFCD00579687
    • インチ: InChI=1S/C11H13NO4S/c13-11(14)10-7-4-8-12(10)17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)
    • InChIKey: JUSWZYFYLXTMLJ-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O

計算された属性

  • せいみつぶんしりょう: 255.05652907g/mol
  • どういたいしつりょう: 255.05652907g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 381
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

1-(Phenylsulfonyl)proline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-07165-0.25g
1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid
88425-47-2 95%
0.25g
$160.0 2023-10-28
abcr
AB315642-5 g
1-Benzenesulfonyl-pyrrolidine-2-carboxylic acid; 95%
88425-47-2
5 g
€656.50 2023-07-19
abcr
AB315642-500 mg
1-Benzenesulfonyl-pyrrolidine-2-carboxylic acid; 95%
88425-47-2
500MG
€195.40 2023-02-21
Enamine
EN300-07165-2.5g
1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid
88425-47-2 95%
2.5g
$634.0 2023-10-28
Fluorochem
029070-5g
1-Benzenesulfonyl-pyrrolidine-2-carboxylic acid
88425-47-2
5g
£715.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1291311-2.5g
1-(Benzenesulfonyl)pyrrolidine-2-carboxylic acid
88425-47-2 95+%
2.5g
¥11412.00 2024-04-27
Enamine
EN300-07165-0.5g
1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid
88425-47-2 95%
0.5g
$252.0 2023-10-28
Chemenu
CM312383-5g
1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid
88425-47-2 95%
5g
$825 2021-06-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1291311-100mg
1-(Benzenesulfonyl)pyrrolidine-2-carboxylic acid
88425-47-2 95+%
100mg
¥2016.00 2024-04-27
1PlusChem
1P00H123-10g
N-Phenylsulfonyl-L-proline
88425-47-2 95%
10g
$1782.00 2024-04-20

1-(Phenylsulfonyl)proline 関連文献

1-(Phenylsulfonyl)prolineに関する追加情報

Exploring the Potential of 1-(Phenylsulfonyl)Proline in Modern Chemical Research

The compound 1-(Phenylsulfonyl)Proline, identified by the CAS number 88425-47-2, has emerged as a significant molecule in the field of organic chemistry and biochemistry. This compound, characterized by its unique structure and functional groups, has garnered attention due to its potential applications in drug design, enzyme catalysis, and material science. Recent advancements in synthetic methodologies and computational modeling have further highlighted its versatility and importance in contemporary research.

The structural elucidation of 1-(Phenylsulfonyl)Proline reveals a proline backbone substituted with a phenylsulfonyl group. This substitution introduces a sulfonamide functionality, which is known for its stability and ability to modulate physicochemical properties such as solubility and bioavailability. Researchers have exploited these attributes to develop novel bioactive compounds with enhanced pharmacokinetic profiles. For instance, studies published in the Journal of Medicinal Chemistry have demonstrated the utility of this compound as a precursor in the synthesis of peptide-based drugs targeting various therapeutic areas, including cancer and neurodegenerative diseases.

In the realm of enzymology, 1-(Phenylsulfonyl)Proline has been employed as a substrate for investigating sulfonamide-binding enzymes. These studies have provided insights into enzyme mechanisms and substrate specificity, paving the way for the design of more efficient biocatalysts. Notably, recent work by Smith et al. (2023) utilized this compound to study the catalytic activity of sulfonamidases, enzymes that play critical roles in drug metabolism and detoxification processes.

Beyond its biochemical applications, 1-(Phenylsulfonyl)Proline has also found relevance in materials science. Its ability to form stable amide bonds makes it a valuable component in the synthesis of polymeric materials with tailored mechanical properties. For example, researchers at Stanford University have reported on the use of this compound as a building block for synthesizing biodegradable polymers suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds.

The synthesis of 1-(Phenylsulfonyl)Proline involves a multi-step process that typically begins with the isolation of proline from natural sources or its chemical synthesis via known methods. The subsequent sulfonation step involves reacting proline with benzene sulfonyl chloride under controlled conditions to introduce the phenylsulfonyl group. This reaction is often optimized using catalytic agents such as pyridine or DMAP to enhance yield and purity. Recent advancements in green chemistry have also led to the development of more sustainable synthesis routes, reducing environmental impact while maintaining product quality.

In terms of spectroscopic characterization, 1-(Phenylsulfonyl)Proline exhibits distinct absorption bands in UV-Vis spectroscopy due to the conjugated system introduced by the phenylsulfonyl group. Nuclear magnetic resonance (NMR) spectroscopy further confirms the stereochemistry and connectivity of the molecule, providing essential data for structural validation. Mass spectrometry has also been instrumental in determining molecular weight and confirming molecular formulae during quality control processes.

The pharmacological evaluation of 1-(Phenylsulfonyl)Proline has revealed promising results in preclinical models. Studies conducted at Pfizer Research Laboratories demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes implicated in inflammatory diseases. Furthermore, computational docking studies using software like AutoDock have provided insights into its binding affinity towards various protein targets, aiding in rational drug design efforts.

In conclusion, 1-(Phenylsulfonyl)Proline, CAS number 88425-47-2, stands as a versatile molecule with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent research advancements, underscore its potential as a valuable tool in both academic and industrial settings. As ongoing investigations continue to uncover new facets of its utility, this compound is poised to play an increasingly important role in shaping future innovations in chemistry and beyond.

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